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Benzo[c][1,2,5]thiadiazole-4-carboxamide

Cat. No.: B13089421
M. Wt: 179.20 g/mol
InChI Key: KNZGONJDSPGWPW-UHFFFAOYSA-N
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Description

Significance of the Benzo[c]mdpi.comrsc.orghw.ac.ukthiadiazole Moiety in Heterocyclic Chemistry

The benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole (BTZ) moiety is a fused heterocyclic system that is isoelectronic with quinoxaline (B1680401). It is recognized for its high thermal and chemical stability and, most notably, its strong electron-accepting (acceptor) nature. nih.gov This electron-deficient characteristic makes it a crucial building block in the design of donor-acceptor (D-A) systems. rsc.orgsci-hub.se Such systems are fundamental to the development of advanced organic materials with tailored optoelectronic properties.

In the realm of materials science, the BTZ core is extensively used in:

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs) : Its ability to accept electrons makes it an excellent component in organic dyes and polymers designed for solar energy conversion. mdpi.com

Organic Light-Emitting Diodes (OLEDs) : BTZ derivatives are investigated as emitters for deep-red and near-infrared OLEDs. mdpi.com

Fluorescent Probes and Sensors : The photophysical properties of BTZ derivatives can be finely tuned, leading to applications in fluorescent sensing. Donor-acceptor systems incorporating BTZ have been developed as fluorophores and visible-light organophotocatalysts. rsc.orgsci-hub.seossila.com

Metal-Organic Frameworks (MOFs) : Ligands containing the BTZ core, such as 4,4'-(Benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole-4,7-diyl)dibenzoic acid, are used to construct MOFs for applications in gas storage and chemical sensing. mdpi.com

In medicinal chemistry, the benzothiadiazole scaffold is present in a variety of biologically active compounds. mdpi.com For instance, Tizanidine, a muscle relaxant, features this heterocyclic core. ossila.comtandfonline.com Furthermore, research has shown that derivatives of benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole can act as potent inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase, highlighting their potential as anticancer agents. rsc.org The moiety has also been explored for its role in compounds designed to treat hepatic fibrosis by inhibiting kinases like ALK5. nih.gov

Overview of Carboxamide Scaffolds in Chemical and Biological Research

The carboxamide functional group (-CONH₂) and its substituted variants (-CONHR, -CONR₂) are one of the most important and prevalent functionalities in chemistry and biology. hw.ac.uk The stability of the amide bond is a key feature, contributing to its presence in the backbone of peptides and proteins. nih.gov

In the context of drug discovery, the carboxamide is considered a "privileged scaffold." rsc.org This term reflects its frequent appearance in a vast number of FDA-approved drugs and biologically active molecules. Its significance stems from several key properties:

Hydrogen Bonding Capability : The amide group can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling strong and specific interactions with biological targets like enzymes and receptors. ossila.com

Structural Rigidity : The planar nature of the amide bond restricts conformational flexibility, which can be advantageous in drug design for locking a molecule into its bioactive conformation.

Metabolic Stability : The amide bond is relatively resistant to enzymatic degradation, contributing to favorable pharmacokinetic profiles of drug candidates. nih.gov

Carboxamide derivatives are a cornerstone of medicinal chemistry, with research demonstrating their efficacy as anticancer, anti-infectious, and antimycobacterial agents. rsc.orgscispace.com For example, novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key target in cancer therapy. nih.gov Similarly, thiazole (B1198619) and thiadiazole carboxamides have been synthesized and evaluated as c-Met kinase inhibitors for cancer treatment. rsc.org

Research Landscape and Emerging Trends for Benzo[c]mdpi.comrsc.orghw.ac.ukthiadiazole-4-carboxamide Derivatives

While extensive research has focused on the parent benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole scaffold, dedicated studies on derivatives specifically featuring a carboxamide at the 4-position are an emerging area. The research landscape can be understood by examining related compounds and synthetic strategies that pave the way for the exploration of this specific chemical class.

Synthetic Pathways: The functionalization of the benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole core at the 4-position is a key synthetic challenge. Research has demonstrated that direct metallation at this position is possible, allowing for subsequent reactions with electrophiles. ossila.com Another viable route involves the conversion of a precursor group. For example, the synthesis of (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole-4-carbonitrile has been reported. mdpi.com A carbonitrile group at the 4-position can, in principle, be hydrolyzed to the corresponding primary carboxamide, representing a potential pathway to the target compound.

Medicinal Chemistry Potential: The true promise of Benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole-4-carboxamide derivatives lies in medicinal chemistry. The combination of the biologically active benzothiadiazole core with the pharmacologically privileged carboxamide scaffold creates a powerful platform for drug design. Drawing parallels from related structures provides insight into potential applications:

Antiparasitic Agents : A study on the analogous Benzo[c] mdpi.comrsc.orghw.ac.ukoxadiazole-5-carboxamide (an oxygen-for-sulfur substitution) showed that its derivatives possess significant antileishmanial activity against Leishmania donovani. This suggests that the sulfur-containing counterparts could exhibit similar or enhanced antiparasitic properties.

Kinase Inhibition : Given that various benzothiadiazole derivatives are known kinase inhibitors and numerous carboxamides function as hinge-binding motifs in kinase inhibitors, it is a strong hypothesis that Benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole-4-carboxamide derivatives could be potent modulators of kinase activity, relevant to oncology and inflammatory diseases. rsc.orgnih.gov

The table below summarizes the biological activities of structurally related carboxamide-containing heterocyclic compounds, illustrating the potential therapeutic applications for derivatives of Benzo[c] mdpi.comrsc.orghw.ac.ukthiadiazole-4-carboxamide.

Compound ClassBiological Target / ActivityKey FindingsReference
Benzo[c] mdpi.comrsc.orghw.ac.ukoxadiazole-carboxyimidamide DerivativesAntileishmanial (L. donovani)A promising derivative showed an EC50 of 4.0 μM against amastigotes.
1H-Benzo[d]imidazole-4-carboxamide DerivativesPARP-1 Inhibition (Anticancer)Potent inhibitors with IC50 values in the nanomolar range; strongly potentiated the effect of temozolomide. nih.gov
Thiazole/Thiadiazole Carboxamide Derivativesc-Met Kinase Inhibition (Anticancer)A lead compound showed high potency in both biochemical and cellular assays and exhibited a good pharmacokinetic profile. rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole Carboxamide DerivativesAntimycobacterial (M. tuberculosis)The most active derivative displayed an IC50 of 2.32 μM against Mtb H37Ra with no cellular toxicity. scispace.com

Materials Science Applications: The incorporation of a carboxamide group onto the benzothiadiazole core can also influence its properties for materials science. The hydrogen bonding capabilities of the carboxamide can promote specific intermolecular interactions, potentially leading to self-assembly and the formation of ordered supramolecular structures. This could be leveraged in the design of organic semiconductors, liquid crystals, and other functional materials where molecular packing is critical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3OS B13089421 Benzo[c][1,2,5]thiadiazole-4-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4-carboxamide

InChI

InChI=1S/C7H5N3OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11)

InChI Key

KNZGONJDSPGWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzo C 1 2 3 Thiadiazole 4 Carboxamide and Its Derivatives

Synthesis of the Benzo[c]nih.govresearchgate.netresearchgate.netthiadiazole Core Structure

The foundation for the synthesis of the target compound and its analogues lies in the efficient construction of the Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole (BTD) core. This is typically achieved through cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclization Reactions for Benzothiadiazole Ring Formation

The formation of the 1,2,5-thiadiazole (B1195012) ring fused to a benzene ring is most commonly accomplished through the reaction of an ortho-diaminobenzene derivative with a sulfur-containing reagent. A general and effective method involves the annulation of the nih.govresearchgate.netresearchgate.netthiadiazole ring to a benzene cycle using sulfur monochloride (S₂Cl₂) as the sulfur source. This approach has been successfully applied to synthesize various benzo[c]thiadiazoles researchgate.net.

Another prevalent method involves the dehydration of a thiosemicarbazide (B42300) precursor. For instance, the acylation of a thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid can yield the desired thiadiazole ring system nih.gov. While this method is widely used for 1,3,4-thiadiazoles, similar principles can be adapted for the synthesis of the fused 1,2,5-thiadiazole ring of the benzothiadiazole core.

Improved and Convenient Methods for Key Building Blocks, e.g., 4,7-dibromo-2,1,3-benzothiadiazole (B82695)

For the synthesis of many advanced materials and complex molecules based on the benzothiadiazole scaffold, 4,7-dibromo-2,1,3-benzothiadiazole is a crucial and versatile building block. Several synthetic routes to this key intermediate have been developed, with a focus on improving convenience and yield.

An optimized and commonly employed synthesis starts from the commercially available benzene-1,2-diamine researchgate.net. The reaction sequence typically involves the formation of the 2,1,3-benzothiadiazole (B189464) core, followed by a double bromination at the 4 and 7 positions. The bromination is often carried out using bromine in a suitable solvent.

A notable alternative and more convenient pathway for the bromination of 2,1,3-benzothiadiazole utilizes N-bromosuccinimide (NBS) in a mixture of chloroform (B151607) and concentrated sulfuric acid at room temperature utm.my. This method avoids the use of elemental bromine and can be advantageous when access to Br₂ is limited. The reaction proceeds via electrophilic aromatic substitution, with the bromonium ions (Br⁺) selectively substituting at the 4- and 7-positions of the benzothiadiazole ring utm.my. This alternative pathway has been shown to produce 4,7-dibromo-2,1,3-benzothiadiazole in good yields and provides an identical product to the traditional Br₂/HBr method utm.my.

Comparison of Synthetic Methods for 4,7-dibromo-2,1,3-benzothiadiazole
MethodStarting MaterialReagentsKey AdvantagesReference
Optimized Traditional MethodBenzene-1,2-diamine1. Sulfur reagent for cyclization 2. Bromine for brominationWell-established, reliable researchgate.net
Alternative NBS Bromination2,1,3-BenzothiadiazoleN-bromosuccinimide, H₂SO₄, CHCl₃Avoids elemental bromine, milder conditions utm.my

Introduction of the Carboxamide Functionality at the 4-Position

The introduction of the carboxamide group at the 4-position of the Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole ring is a critical step in the synthesis of the target compound. This can be achieved through a multi-step process, typically involving the formation of a carboxylic acid or a nitrile precursor at the 4-position, followed by conversion to the amide.

A key intermediate for this transformation is Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole-4-carboxylic acid . While the direct synthesis of this specific carboxylic acid is not extensively detailed in the provided search results, a common strategy for introducing a carboxylic acid group onto an aromatic ring is through the hydrolysis of a nitrile precursor. The synthesis of Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole-4-carbonitrile has been reported chemicalbook.com. This nitrile can be synthesized from a corresponding 4-bromo-benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole derivative via cyanation reactions, for example, using copper(I) cyanide in DMF mdpi.com or zinc cyanide with a palladium catalyst researchgate.netmdpi.com.

Once the Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole-4-carboxylic acid is obtained, the final step is the formation of the amide bond. This is a standard transformation in organic synthesis and can be accomplished using a variety of coupling reagents. The carboxylic acid is typically activated in situ and then reacted with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the primary carboxamide. Common coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency nih.gov.

The general principle of amide bond formation involves the activation of the carboxylic acid to create a more reactive species that is susceptible to nucleophilic attack by an amine nih.gov.

Transition Metal-Catalyzed Cross-Coupling Reactions in Benzo[c]nih.govresearchgate.netresearchgate.netthiadiazole Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole scaffold, allowing for the formation of carbon-carbon bonds and the introduction of a wide array of substituents. The Suzuki-Miyaura and Stille coupling reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for creating C-C bonds. In the synthesis of Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole derivatives, this reaction is frequently employed to introduce aryl or heteroaryl groups at the 4- and/or 7-positions, typically starting from the corresponding bromo-substituted benzothiadiazoles.

The reaction conditions for Suzuki-Miyaura couplings on benzothiadiazole substrates can be varied, but generally involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. For instance, the coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been successfully achieved using a tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst with potassium carbonate (K₂CO₃) as the base in a toluene (B28343)/water/methanol solvent mixture at reflux researchgate.net. Similar conditions can be adapted for halo-substituted Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazoles.

For more challenging couplings or to improve efficiency, other catalyst systems and conditions have been developed. For example, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as Xantphos, in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane, has been shown to be effective for the Suzuki-Miyaura coupling on 5-iodoimidazo[1,2-d] nih.govresearchgate.netmdpi.comthiadiazole derivatives under microwave irradiation nih.gov. These conditions offer a robust platform for the arylation of various halogenated heterocyclic systems.

Representative Suzuki-Miyaura Coupling Conditions for Halo-Thiadiazoles
CatalystLigandBaseSolventTemperatureReference
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/Water/MethanolReflux researchgate.net
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane130 °C (Microwave) nih.gov
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ (2M aq.)Toluene/EthanolBoiling mdpi.com

Stille Coupling Methodologies

The Stille coupling reaction provides another powerful avenue for the formation of C-C bonds, involving the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide. This reaction is particularly useful for the synthesis of complex organic molecules due to its tolerance of a wide variety of functional groups.

In the context of Benzo[c] nih.govresearchgate.netresearchgate.netthiadiazole chemistry, the Stille reaction has been effectively used to couple various substituents to the benzothiadiazole core. For example, the coupling of 4,7-dibromo-5,6-dinitrobenzo[c] nih.govresearchgate.netresearchgate.netthiadiazole with trimethyl(thieno[3,2-b]thiophen-2-yl)stannane (B12506003) has been reported to proceed in good yield researchgate.net.

The choice of catalyst and reaction conditions is crucial for the success of the Stille coupling. A commonly used catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The reaction is typically carried out in an inert solvent such as toluene or DMF. In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can enhance the reaction rate and yield libretexts.org. The use of bulky, electron-rich phosphine ligands can also be beneficial, particularly for less reactive substrates wiley-vch.de. For instance, the use of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable phosphine ligand is a common strategy harvard.edu.

Commonly Used Conditions for Stille Coupling Reactions
CatalystLigand (if separate)SolventAdditivesKey FeaturesReference
Pd(PPh₃)₄-Toluene, DMFLiCl, CuIVersatile and widely used libretexts.org
Pd₂(dba)₃Bulky phosphines (e.g., P(t-Bu)₃)Toluene, Dioxane-Effective for less reactive substrates wiley-vch.deharvard.edu
PdCl₂(PPh₃)₂-Toluene-Stable Pd(II) precatalyst nih.gov

Heck Coupling Reactions

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.gov This methodology allows for the introduction of alkenyl substituents onto aromatic and heteroaromatic rings. In the context of benzothiadiazole derivatization, the Heck reaction can be employed to functionalize halo-substituted benzothiadiazoles.

The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl or vinyl halide (e.g., a bromobenzothiadiazole derivative) to form a Pd(II) intermediate. nih.gov

Migratory Insertion: The alkene coordinates to the palladium complex and subsequently inserts into the palladium-carbon bond. nih.gov

Syn β-Hydride Elimination: This step forms the final alkenylated product and a palladium-hydride species. nih.gov

Reductive Elimination: The catalyst is regenerated, typically with the help of a base that neutralizes the generated hydrohalic acid. nih.gov

While specific examples focusing solely on Benzo[c] nih.govrsc.orgnih.govthiadiazole-4-carboxamide are not extensively detailed in the literature, the reaction is broadly applicable to its halo-precursors. For instance, a 7-bromo-benzo[c] nih.govrsc.orgnih.govthiadiazole-4-carboxamide could theoretically be coupled with various alkenes to introduce styryl or other vinyl groups, significantly expanding the electronic and structural diversity of the resulting molecules. The reaction conditions, such as the choice of catalyst, base, and solvent, are critical for achieving high yields and stereoselectivity.

Table 1: Representative Heck Coupling Reaction Parameters

Parameter Typical Conditions
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Phosphine ligands (e.g., PPh₃, XPhos)
Base Triethylamine (NEt₃), Potassium carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

| Temperature | 80-140 °C |

Sonogashira Cross-Coupling for Functionalized Benzothiadiazoles

The Sonogashira cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction has been extensively used to synthesize functionalized benzothiadiazole derivatives, particularly for applications in organic electronics where extended π-conjugation is desirable. rsc.orgrsc.orgrsc.org

The synthesis of arylalkynyl-benzo[c] nih.govrsc.orgnih.govthiadiazole (BTD) and related derivatives is often achieved by coupling a halogenated BTD core with a functionalized terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov However, copper-free Sonogashira protocols have also been developed to avoid issues related to copper catalysis, proving effective for modifying biomolecules and in other sensitive systems. acs.orgnih.gov

Research has demonstrated the synthesis of various push-pull derivatives by reacting halogenated benzothiadiazoles with acetylene-functionalized units. rsc.orgrsc.org For example, the Sonogashira coupling of an iodinated benzothiadiazole with an alkyne-functionalized naphthalimide has been reported to yield unsymmetrical derivatives with interesting photophysical properties. rsc.org

Table 2: Examples of Sonogashira Cross-Coupling for Benzothiadiazole Functionalization

Benzothiadiazole Substrate Alkyne Catalyst System Solvent Yield Reference
Iodinated BTD-TPA derivative Acetylene functionalized naphthalimide Pd(PPh₃)₄, CuI, Et₃N THF 59% rsc.org
4,7-Dibromo-2,1,3-benzothiadiazole Phenylacetylene Pd(PPh₃)₄, CuI, PPh₃, Et₃N Toluene/THF - rsc.org

Palladium-Catalyzed C-H Direct Arylation

Palladium-catalyzed C-H direct arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., boronation or stannylation) of one of the aromatic partners. nih.govnih.gov This strategy allows for the direct formation of a C-C bond between two (hetero)aromatic compounds. nih.gov

For benzothiadiazole systems, direct arylation can be used to couple the electron-deficient BTD core with various arenes and heteroarenes. The reaction typically involves a palladium catalyst, such as palladium acetate (Pd(OAc)₂), a ligand, a base (often a carboxylate salt like potassium pivalate), and a suitable solvent. nih.gov The regioselectivity of the C-H activation is a critical aspect, and in many azole systems, functionalization is directed to specific positions based on acidity and steric factors. nih.gov

Studies on benzo[1,2-d:4,5-d′]bis( nih.govrsc.orgrsc.orgthiadiazole), an isomer of the more common benzobisthiadiazole, have shown that palladium-catalyzed direct arylation with thiophenes can selectively yield mono- or bis-thienylated products depending on the reaction conditions. nih.govmdpi.com This approach highlights the potential for creating complex, conjugated systems based on the benzothiadiazole framework.

Table 3: Conditions for Palladium-Catalyzed Direct Arylation of Benzothiadiazole Derivatives

Substrate Coupling Partner Catalyst Base Solvent Outcome Reference
4,8-Dibromobenzo-bis-thiadiazole (2-Ethylhexyl)thiophene Pd(OAc)₂ Potassium pivalate Toluene Selective mono- and bis-arylation nih.gov
4-Bromobenzo-bis-thiadiazole Thiophene derivatives Pd(OAc)₂ - - Monoarylated derivatives nih.gov

Nucleophilic Substitution Reactions in Benzothiadiazole Derivatization

The benzo[c] nih.govrsc.orgnih.govthiadiazole ring is inherently electron-deficient due to the electron-withdrawing nature of the thiadiazole moiety. This electronic property makes the attached benzene ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens at the 4- and 7-positions. mdpi.com

SNAr provides a straightforward route to introduce a wide variety of functional groups, including amines, ethers, and nitriles. For instance, 4,7-dibromobenzo[c] nih.govrsc.orgnih.govthiadiazole readily undergoes substitution reactions. mdpi.com The reaction of (E)-4-(2-(7-bromobenzo[c] nih.govrsc.orgnih.govthiadiazol-4-yl)vinyl)-N,N-diphenylaniline with zinc cyanide in the presence of a palladium catalyst has been shown to produce the corresponding 4-carbonitrile derivative in good yield. mdpi.com Similarly, reactions with morpholine (B109124) have been reported for iso-benzothiadiazole derivatives. mdpi.com

The synthesis of novel boron-based benzothiadiazoles has also been achieved through nucleophilic substitution, where 5-chloro-4-nitrobenzo[c] nih.govrsc.orgnih.govthiadiazole is reacted with aminophenylboronic acid pinacol (B44631) ester. mdpi.com This versatility makes SNAr a fundamental tool for the derivatization of the benzothiadiazole core.

Table 4: Examples of Nucleophilic Substitution on Benzothiadiazole Derivatives

Substrate Nucleophile/Reagent Conditions Product Reference
(E)-4-(2-(7-Bromobenzo[c] nih.govrsc.orgnih.govthiadiazol-4-yl)vinyl)-N,N-diphenylaniline Zn(CN)₂, Pd(PPh₃)₄ NMP, 120 °C (E)-7-(4-(Diphenylamino)styryl)benzo[c] nih.govrsc.orgnih.govthiadiazole-4-carbonitrile mdpi.com
5-Chloro-4-nitrobenzo[c] nih.govrsc.orgnih.govthiadiazole 4-Aminophenylboronic acid pinacol ester DMF, 90 °C 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c] nih.govrsc.orgnih.govthiadiazol-5-amine mdpi.com

Advanced Synthetic Routes for Functionalized Benzo[c]nih.govrsc.orgnih.govthiadiazole Derivatives

Beyond classical methods, advanced synthetic strategies are continuously being developed to provide more efficient and versatile access to functionalized benzothiadiazole derivatives.

One-Step Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency, often through one-pot or streamlined reaction sequences that minimize intermediate purification steps. For benzothiadiazole, direct and regioselective functionalization represents a significant advance.

A key one-pot strategy involves the direct metalation of the benzo[c] nih.govrsc.orgnih.govthiadiazole core, followed by an in-situ reaction with an electrophile. sci-hub.se For example, the use of a strong, non-nucleophilic base like TMP₂Mg·2LiCl (a Hauser base) allows for the regioselective deprotonation of benzo[c] nih.govrsc.orgnih.govthiadiazole at the 4-position. The resulting organometallic intermediate can then be used directly in subsequent cross-coupling reactions. For instance, transmetalation with zinc chloride followed by a palladium-catalyzed Negishi cross-coupling with various aryl halides provides a direct route to unsymmetrically substituted 4-aryl-benzo[c] nih.govrsc.orgnih.govthiadiazoles in good to excellent yields. sci-hub.se This method offers a powerful and direct pathway to derivatives that would be more challenging to access through traditional multi-step sequences.

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. acs.org

While the de novo synthesis of the benzothiadiazole ring via MCR is less common, functionalized benzothiadiazole derivatives serve as excellent building blocks in such reactions. A notable example involves the use of benzo[c] nih.govrsc.orgnih.govthiadiazole-4,5-diamine as a precursor. This diamine can undergo condensation reactions with α-halo carbonyl compounds or 1,2-dicarbonyl compounds in an efficient, often environmentally benign, manner to construct complex, fused heterocyclic systems. researchgate.net For instance, a solid-state condensation reaction between benzo[c] nih.govrsc.orgnih.govthiadiazole-4,5-diamine and 3-(ω-bromoacetyl)-coumarins using cellulose (B213188) sulfuric acid as a catalyst has been reported to produce novel quinoxaline (B1680401) derivatives. researchgate.net Such approaches demonstrate the utility of benzothiadiazole platforms in advanced, complexity-generating transformations.

Catalyst Systems and Ligand Optimization in Benzothiadiazole Synthesis

The synthesis of Benzo[c] Current time information in Denbighshire, GB.nih.govresearchgate.netthiadiazole-4-carboxamide and its derivatives relies heavily on advanced catalytic systems that enable precise and efficient functionalization of the benzothiadiazole (BTD) core. Transition-metal catalysis, particularly with palladium and iridium, is fundamental for the key bond-forming reactions required to build the target molecular structures. Optimization of these catalyst systems, through the careful selection and modification of ligands, is crucial for achieving high yields, regioselectivity, and broad substrate scope.

The primary strategies involve cross-coupling reactions to introduce substituents at various positions on the BTD ring and direct C-H functionalization to create versatile building blocks. These methods are indispensable for creating the diverse derivatives of Benzo[c] Current time information in Denbighshire, GB.nih.govresearchgate.netthiadiazole-4-carboxamide.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone in the synthesis of functionalized BTD derivatives. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and cyanation are frequently employed to introduce carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide or triflate. In the context of BTD synthesis, it is used to attach various aryl or heteroaryl substituents. The choice of palladium precursor and ligand is critical for the reaction's success. For instance, simple systems like Pd(OAc)₂ with phosphine ligands such as XPhos, or pre-formed complexes like PdCl₂(dppf), have proven effective for coupling a range of (hetero)aryl bromides to borylated BTD substrates, yielding biaryl products in good to excellent yields. nih.gov The optimization of ligands like Xantphos in combination with Pd(OAc)₂ has also been shown to create highly active catalyst systems for these transformations. nih.gov

Buchwald-Hartwig Amination: The formation of C-N bonds is another critical step, particularly for synthesizing amino-derivatives of the BTD scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling amines with aryl halides. wikipedia.org This reaction has been successfully applied to heteroaromatic amines, which can be challenging substrates. nih.gov Research has shown that palladium complexes with N-heterocyclic carbene (NHC) ligands, such as (THP-Dipp)Pd(cinn)Cl, are highly competent catalysts for the amination of less reactive 5-amino-1,2,3-triazole-substituted benzothiadiazoles. nih.gov The development of specialized, sterically hindered phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction over several generations of catalyst systems. wikipedia.org

Cyanation Reactions: The introduction of a cyano group is a strategic step toward synthesizing the target carboxamide, as the nitrile can be hydrolyzed in a subsequent step. Palladium-catalyzed cyanation of aryl halides provides a direct route to this key intermediate. For example, the conversion of a bromo-benzothiadiazole derivative to the corresponding carbonitrile has been achieved using a Pd(PPh₃)₄ catalyst with zinc cyanide as the cyanide source. mdpi.com Optimization of this reaction involved screening different cyanide agents and conditions to maximize the yield of the desired nitrile product. mdpi.com

Research Findings: Palladium-Catalyzed Reactions in Benzothiadiazole Synthesis
Reaction TypeCatalyst/PrecursorLigandSubstrate ExampleOutcome/YieldReference
Suzuki-Miyaura CouplingPd(OAc)₂XPhos5-Boryl BTD and Aryl BromidesGood to Excellent Yields nih.gov
Suzuki-Miyaura CouplingPdCl₂(dppf)dppf (part of complex)5-Boryl BTD and Aryl BromidesGood to Excellent Yields nih.gov
Suzuki-Miyaura CouplingPd(OAc)₂Xantphos5-Bromo-1,3,4-thiadiazole-2-carboxylate and Boronic AcidHigh Yield nih.gov
Buchwald-Hartwig Amination(THP-Dipp)Pd(cinn)ClExpanded-ring NHC5-Amino-1,2,3-triazole-BTD and Aryl BromidesEfficient C-N Coupling nih.gov
CyanationPd(PPh₃)₄Triphenylphosphine (PPh₃)(E)-4-(2-(7-bromobenzo[c] Current time information in Denbighshire, GB.nih.govresearchgate.netthiadiazol-4-yl)vinyl)-N,N-diphenylanilineHigh Yield with Zn(CN)₂ mdpi.com
Direct C-H HalogenationPd(OAc)₂None specified4-Methyl-7-phenyl-2,1,3-benzothiadiazoleEfficient mono/poly-halogenation acs.org

Iridium-Catalyzed C-H Borylation

To create versatile BTD building blocks, regioselective C-H borylation has emerged as a powerful strategy. This reaction allows for the direct conversion of C-H bonds to C-B bonds, which can then participate in subsequent cross-coupling reactions like the Suzuki-Miyaura. nih.gov Iridium-based catalyst systems are particularly effective for this transformation.

The catalyst system typically consists of an iridium precatalyst, such as [Ir(OMe)COD]₂, and a specialized ligand. Ligand optimization is paramount for achieving high yield and, crucially, high regioselectivity. Studies have shown that for the borylation of the BTD core, the ligand Me₄phen (3,4,7,8-tetramethyl-1,10-phenanthroline) provides superior yields and regioselectivity compared to other commonly used ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) and dmbpy (4,4'-dimethyl-2,2'-bipyridine). nih.govacs.org This highlights how tuning the electronic and steric properties of the ligand can direct the catalytic reaction to a specific C-H bond on the electron-poor benzothiadiazole ring, favoring the C5 position. nih.govacs.org

Research Findings: Iridium-Catalyzed C-H Borylation of Benzothiadiazole
PrecatalystLigandReagentKey FindingReference
[Ir(OMe)COD]₂Me₄phenB₂(pin)₂Higher yields and regioselectivity compared to other common ligands. nih.govacs.org
[Ir(OMe)COD]₂dtbpyB₂(pin)₂Lower yields and regioselectivity than Me₄phen. nih.govacs.org
[Ir(OMe)COD]₂dmbpyB₂(pin)₂Lower yields and regioselectivity than Me₄phen. nih.govacs.org

The strategic application and optimization of these catalyst systems are essential for the modern synthesis of Benzo[c] Current time information in Denbighshire, GB.nih.govresearchgate.netthiadiazole-4-carboxamide and its structurally diverse derivatives, enabling the construction of complex molecules for various scientific applications.

Derivatization and Functionalization Approaches for Benzo C 1 2 3 Thiadiazole 4 Carboxamide Scaffolds

Strategic Incorporation of Electron Donor-Acceptor (D-A) Units

The construction of molecules with electron donor-acceptor (D-A) architecture is a fundamental strategy in materials science. In the context of the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole scaffold, this approach is used to create materials with specific electronic and photophysical properties. The benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole unit typically functions as the electron acceptor.

Donor-acceptor-acceptor (D-A-A) structures have been investigated for various applications. These are often synthesized by the cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles. mdpi.com For instance, a D-A-A type molecule, (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carbonitrile, was synthesized where the 2,1,3-benzothiadiazole (B189464) acts as an internal acceptor and a cyano group serves as an anchoring acceptor. mdpi.com This synthesis was achieved through the cyanation of (E)-4-(2-(7-bromobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazol-4-yl)vinyl)-N,N-diphenylaniline. mdpi.com

The strategic placement of donor and acceptor moieties allows for the manipulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, in a series of multi-acceptor push-pull derivatives, triphenylamine (B166846) (TPA) and ferrocene (B1249389) (Fc) were used as electron-donating units, while benzothiadiazole (BTD), naphthalimide (NPI), and tetracyanobutadiene (TCBD) served as electron-withdrawing units. rsc.org Theoretical calculations on these systems demonstrated that the HOMO energy level is primarily localized on the donor units (TPA and Fc), whereas the LUMO is delocalized over the acceptor segments. rsc.org

Functionalization with Diverse Substituents

Halogenated benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole derivatives are key intermediates for further functionalization through cross-coupling reactions. The introduction of halogen atoms, such as bromine, chlorine, or fluorine, at specific positions on the scaffold allows for subsequent chemical modifications.

For example, 4,7-dibromobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazole is a common starting material for creating unsymmetrically functionalized derivatives. sci-hub.se The bromine atoms can be selectively substituted. One approach involves the regioselective metallation of benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole using TMP2Mg·2LiCl, followed by trapping with electrophiles. sci-hub.seresearchgate.net This method can be used to introduce an iodine atom, yielding 4-iodobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazole. sci-hub.se

Subsequent transformations of these halogenated intermediates are well-documented. A common reaction is the palladium-catalyzed cyanation of a bromo-derivative to introduce a nitrile group. mdpi.com The synthesis of (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carbonitrile from its bromo-precursor, (E)-4-(2-(7-bromobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazol-4-yl)vinyl)-N,N-diphenylaniline, using zinc cyanide and a palladium catalyst illustrates this transformation. mdpi.com

The nature of the halogen atom can also influence the photophysical properties of the final molecule. A study comparing chlorinated and fluorinated benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-based fluorophores found that the introduction of chlorine atoms resulted in a lower HOMO level and stronger steric hindrance compared to fluorine atoms. rsc.org

Table 1: Synthesis of (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carbonitrile via Cyanation

ReagentsCatalystSolventTemperature (°C)Yield (%)
(E)-4-(2-(7-bromobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazol-4-yl)vinyl)-N,N-diphenylaniline, Zn(CN)₂Pd(PPh₃)₄NMP12087

Data sourced from mdpi.com

The incorporation of nitrogen-containing heterocycles, such as pyridines and thiadiazoles, onto the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole framework has been explored to develop compounds with specific biological activities. These heterocycles can be introduced through various synthetic methodologies.

For example, a series of 4-(benzo[c] mdpi.comsci-hub.semdpi.comthiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles were synthesized and evaluated for their kinase inhibitory activities. nih.gov Similarly, benzo[c] mdpi.comsci-hub.semdpi.comthiadiazol-5-yl imidazoles have also been designed and synthesized. nih.gov The synthesis of N-(2-(Pyridin-4-yl)ethyl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-5-carboxamide has also been reported. bldpharm.com

The thiadiazole moiety itself is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. fishersci.com Its incorporation into larger molecular structures is a strategy used in medicinal chemistry. nih.govnih.gov

The carboxamide functional group is a key feature in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov Attaching carboxamide-containing moieties to the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole scaffold can be achieved through standard amide bond formation reactions, typically starting from a corresponding carboxylic acid or its activated derivative.

The synthesis of benzo[c] mdpi.comsci-hub.semdpi.comoxadiazole-5-carboxamide has been described, starting from the corresponding methyl ester which is treated with aqueous ammonia (B1221849). scispace.com While this example is for the oxadiazole analogue, similar principles apply to the synthesis of benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carboxamide. The parent carboxylic acid, benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carboxylic acid, is a known compound. abovchem.com

Boron-containing functional groups, particularly boronic acids and their pinacol (B44631) esters, are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The introduction of these moieties onto the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole scaffold opens up a wide range of possibilities for further derivatization.

A series of boron-based benzo[c] mdpi.comsci-hub.semdpi.comthiadiazoles have been synthesized. mdpi.comresearchgate.netdoaj.org The synthetic approach involves the reaction of a chloro-nitro-benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole with an aminophenylboronic acid pinacol ester. mdpi.com For example, the reaction of 5-chloro-4-nitrobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazole with 4-aminophenylboronic acid pinacol ester yields the corresponding N-substituted product. mdpi.com These boronic acid pinacol esters can then be converted to the corresponding aryltrifluoroborate salts. mdpi.comresearchgate.net

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. For instance, a benzothiadiazole luminogen was prepared via the cross-coupling of 8-iodoquinolin-4(1H)-one and a benzothiadiazole bispinacol boronic ester. nih.gov

Table 2: Examples of Boron-Based Functionalization of Benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole Derivatives

Starting Material 1Starting Material 2Product Type
5-Chloro-4-nitrobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazole4-Aminophenylboronic acid pinacol esterAmine-linked boronic acid pinacol ester derivative
5-Chloro-4-nitrobenzo[c] mdpi.comsci-hub.semdpi.comthiadiazole4-(Aminomethyl)phenylboronic acid pinacol esterAmine-linked boronic acid pinacol ester derivative
8-Iodoquinolin-4(1H)-one4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazoleC-C coupled luminogen

Data compiled from mdpi.comnih.gov

The introduction of vinyl groups onto the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole scaffold can extend the π-conjugation of the system, which is a common strategy for tuning the optical and electronic properties of organic materials. This can be achieved through various cross-coupling reactions, such as the Heck reaction. An example of a vinyl-functionalized derivative is (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole-4-carbonitrile. mdpi.com

Naphthalimide is another functional group that can be attached to the benzo[c] mdpi.comsci-hub.semdpi.comthiadiazole core. Naphthalimides are known for their photophysical properties and are often incorporated into fluorescent probes and other functional dyes. A series of derivatives where a naphthalimide moiety is linked to a benzothiadiazole core have been synthesized. rsc.org These molecules often exhibit interesting photophysical properties due to the combination of the electron-donating and electron-accepting units. rsc.org

Asymmetric Functionalization Strategies

The development of asymmetric functionalization methods for the benzo[c] nih.govnih.govrsc.orgthiadiazole scaffold, particularly for derivatives bearing a carboxamide group, is a challenging yet crucial area of research for accessing enantiopure compounds with specific chiroptical or biological properties. While direct asymmetric C-H functionalization on the BTD ring is not yet widely established, several strategies can be envisaged based on existing methodologies in asymmetric catalysis and synthesis.

One potential avenue is the use of chiral directing groups. A chiral auxiliary could be appended to the carboxamide nitrogen, which could then direct stereoselective functionalization of the BTD ring at adjacent positions. This approach, however, has not been specifically reported for BTD-4-carboxamide.

Another strategy involves the chiral resolution of racemic mixtures of functionalized BTD derivatives. For instance, chiral stationary phases in high-performance liquid chromatography (HPLC) have been successfully employed to separate the enantiomers of related benzothiadiazine dioxides. nih.gov This method, while not a direct asymmetric synthesis, provides a viable route to obtaining enantiomerically pure BTD-based compounds. The process relies on the differential interaction of the enantiomers with a chiral stationary phase, allowing for their separation. wikipedia.org

Furthermore, the synthesis of chiral BTD derivatives can be achieved by employing chiral starting materials or through catalyst-controlled asymmetric reactions. For example, the synthesis of benzodiazepine-based molecules has been accomplished with high enantiopurity using N-carboxyanhydrides in an atom-economical approach. thieme.de While this applies to a different heterocyclic system, the principles of using chiral building blocks or catalysts could be adapted for the synthesis of chiral BTD-4-carboxamide derivatives.

Recent advancements have shown the potential of asymmetric B←N functionalized benzothiadiazoles in creating high-performance n-type semiconducting polymers. nih.gov This approach introduces a chiral center at the boron atom, leading to an asymmetric molecular backbone which in turn influences the material's morphology and electronic properties. nih.gov While this example does not directly involve a carboxamide group, it highlights a novel strategy for introducing asymmetry to the BTD scaffold, which could potentially be combined with a carboxamide functionality.

Modulation of Molecular Backbone for Tunable Properties

The electronic and photophysical properties of the benzo[c] nih.govnih.govrsc.orgthiadiazole scaffold are highly sensitive to the nature and position of substituents on its aromatic backbone. nih.govmdpi.com By strategically modifying the molecular structure, it is possible to tune properties such as absorption and emission wavelengths, redox potentials, and charge carrier mobilities. nih.govmdpi.com

The introduction of electron-donating or electron-withdrawing groups at various positions of the BTD ring can significantly alter its electronic character. For instance, attaching electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby narrowing the HOMO-LUMO gap and red-shifting the absorption and emission spectra. mdpi.comnih.gov

Functionalization at the C4 and C7 positions of the BTD core with various aryl or heteroaryl groups through cross-coupling reactions is a common strategy to extend the π-conjugation and modulate the optoelectronic properties. nih.govresearchgate.net The choice of the appended aromatic system can have a profound impact on the resulting material's properties. For example, end-capping BTD derivatives with carbazole (B46965) and α-carboline has been shown to yield organic semiconductors for thin-film transistors. nih.gov

The planarity of the molecular backbone also plays a crucial role in determining the solid-state packing and, consequently, the charge transport properties of BTD-based materials. Introducing bulky substituents can disrupt π-π stacking, which can be either beneficial or detrimental depending on the desired application. For instance, in the context of aggregation-induced emission (AIE), a non-planar, propeller-like geometry can restrict intramolecular motion in the aggregated state, leading to enhanced fluorescence. nih.gov

The following tables summarize the photophysical and electronic properties of various functionalized benzo[c] nih.govnih.govrsc.orgthiadiazole derivatives, illustrating the impact of molecular backbone modulation.

CompoundSubstituent(s)Absorption Max (nm)Emission Max (nm)Quantum Yield (%)HOMO (eV)LUMO (eV)Reference
BTD-Thiophene 4,7-di(thiophen-2-yl)45055090 (in PMMA)-5.5-3.2 rsc.org
BTD-Carbazole 4,7-di(9H-carbazol-9-yl)380480--5.8-2.9 nih.gov
BTD-Quinolinol 4,7-bis(quinolin-4-ol)371, 410 (in DMSO/water)---- nih.gov
CompoundPeripheral GroupsHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Hole Mobility (cm²/Vs)Reference
D1 Carbazole & Aryl Linker-5.67-2.712.5 x 10⁻⁵1.1 x 10⁻⁵ mdpi.com
D2 Carbazole & Aryl Linker-5.73-2.734.9 x 10⁻⁵2.1 x 10⁻⁵ mdpi.com
D3 Diphenylamine & Aryl Linker-5.61-2.698.3 x 10⁻⁵1.8 x 10⁻⁵ mdpi.com
PFBTBN Asymmetric B←N functionalization-~ -4.03.85- nih.gov

These data clearly demonstrate that by altering the substituents on the benzo[c] nih.govnih.govrsc.orgthiadiazole backbone, a wide range of electronic and photophysical properties can be achieved, making it a versatile scaffold for the design of advanced functional materials. Further exploration of derivatization strategies for the 4-carboxamide position will undoubtedly lead to new materials with tailored properties for a variety of applications.

Based on extensive searches for the chemical compound “Benzo[c] rsc.orgcbu.edu.trchemsrc.comthiadiazole-4-carboxamide,” including searches using its CAS number (1823869-65-3), it has been determined that specific, publicly available research data for its advanced spectroscopic and electrochemical characterization is not present in the available search results.

The user's request for a detailed article with specific data tables on UV-Visible absorption, fluorescence, solvatochromism, photoinduced charge transfer, vibrational spectroscopies (Raman/IR), and NMR spectroscopy for this exact compound cannot be fulfilled. The scientific literature extensively covers the broader class of benzo[c] rsc.orgcbu.edu.trchemsrc.comthiadiazole (BTD) derivatives, highlighting their general characteristics as strong electron acceptors used in fluorescent donor-acceptor dyes. However, providing data from these related but structurally different compounds would be scientifically inaccurate and would directly violate the explicit instructions to focus solely on Benzo[c] rsc.orgcbu.edu.trchemsrc.comthiadiazole-4-carboxamide.

To generate the requested article would require fabricating specific data points (e.g., absorption/emission maxima, vibrational frequencies, NMR chemical shifts), which is not possible. Therefore, the article cannot be created in accordance with the user's strict and scientifically rigorous requirements.

Advanced Spectroscopic and Electrochemical Characterization of Benzo C 1 2 3 Thiadiazole 4 Carboxamide

Electrochemical Analysis: Cyclic Voltammetry and Redox Properties

While specific cyclic voltammetry data for Benzo[c] nih.govresearchgate.netnih.govthiadiazole-4-carboxamide is not readily found in published literature, the electrochemical behavior of the broader class of BTD derivatives has been a subject of significant research. These studies consistently demonstrate that the BTD core is a potent electron acceptor, a characteristic that dictates the redox properties of its derivatives.

The electrochemical properties of BTD-based molecules are typically investigated using cyclic voltammetry (CV) to determine their oxidation and reduction potentials, which in turn allows for the estimation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, studies on donor-acceptor dyes incorporating the BTD scaffold reveal that the BTD unit governs the reduction process, while the donor moiety is associated with oxidation. researchgate.netnih.gov The electron-withdrawing nature of the thiadiazole ring fused to the benzene (B151609) ring results in relatively low-lying LUMO levels, facilitating electron injection in various applications.

The introduction of a carboxamide group at the 4-position of the BTD core is expected to further influence its electronic properties. The carboxamide group can exhibit both electron-withdrawing and electron-donating characteristics depending on its orientation and interaction with the rest of the molecule. This substituent will likely modulate the redox potentials of the BTD core. Research on related compounds, such as N,N'-diamides derived from benzo[c] nih.govresearchgate.netnih.govthiadiazole-4,7-diamine, has explored their spectroelectrochemical properties, indicating that the amide functionalities are integral to the electronic structure and redox behavior of the resulting materials. nih.gov

A comparative analysis of various BTD derivatives shows a range of HOMO and LUMO levels depending on the substituents. For example, in a series of structurally correlated benzo[1,2-c;4,5-c′]bis nih.govresearchgate.netnih.govthiadiazole, nih.govresearchgate.netnih.gov-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline (B3350192) derivatives, the HOMO levels determined by CV ranged from -5.10 eV to -5.33 eV, while the LUMO levels ranged from -3.12 eV to -3.86 eV. researchgate.net Although these are more complex systems, they underscore the tunable nature of the electronic properties within the broader benzothiadiazole family.

Table 1: Representative Electrochemical Data for Selected Benzo[c] nih.govresearchgate.netnih.govthiadiazole Derivatives

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)Measurement Conditions
BBT-X2-5.33-3.861.47CV in DCM, vs Fc/Fc+
TQ-X2-5.18-3.461.72CV in DCM, vs Fc/Fc+
PQ-X2-5.10-3.121.98CV in DCM, vs Fc/Fc+

Data extracted from a comparative study of related heterocyclic systems and is intended to be illustrative of the general range of values observed for BTD-containing compounds. BBT, TQ, and PQ represent different core structures within the broader family. researchgate.net

X-ray Diffraction Analysis for Solid-State Structures

Direct crystallographic data for Benzo[c] nih.govresearchgate.netnih.govthiadiazole-4-carboxamide could not be located in the surveyed literature. However, X-ray diffraction studies on a variety of BTD derivatives have provided significant understanding of their solid-state structures, including crystal geometries and molecular packing, which are crucial for determining their material properties.

The crystal structures of BTD derivatives often reveal a high degree of planarity in the fused ring system. This planarity facilitates π-π stacking interactions in the solid state. The geometry of substituents attached to the BTD core can, however, introduce significant conformational flexibility.

The way in which BTD derivatives pack in the solid state has a profound impact on their material properties, such as charge transport and luminescence. X-ray diffraction analysis is the primary tool for elucidating these packing motifs.

Studies on arylalkynyl-benzo[c] nih.govresearchgate.netnih.govthiadiazole derivatives have shown that strong molecular packing can lead to quenching of photoluminescence, which in turn results in higher amplified spontaneous emission thresholds. rsc.org This highlights the critical relationship between the intermolecular arrangement and the optical properties. The presence of a carboxamide group in Benzo[c] nih.govresearchgate.netnih.govthiadiazole-4-carboxamide would introduce strong hydrogen bonding capabilities. This is expected to lead to well-defined, ordered packing arrangements, likely involving hydrogen-bonded chains or sheets. These strong intermolecular interactions would significantly influence the morphology of the crystalline material. While specific morphological data for the target compound is unavailable, the general principles of crystal engineering suggest that the carboxamide group would be a dominant structure-directing feature.

Computational Chemistry and Theoretical Investigations of Benzo C 1 2 3 Thiadiazole 4 Carboxamide

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the structural, electronic, and optical properties of molecules. mdpi.com For derivatives of Benzo[c] acs.orgacs.orgresearchgate.netthiadiazole (BTD), these computational tools are crucial for understanding their behavior in applications ranging from organic electronics to medicinal chemistry. researchgate.netjmaterenvironsci.com Researchers employ various functionals, such as B3LYP, CAM-B3LYP, and M06, with basis sets like 6-31G(d,p) to model these systems, often benchmarking computational results against experimental data to ensure accuracy. acs.orgmdpi.com

For instance, in donor-acceptor dyes, steric hindrance between the BTD unit and bulky donor groups can lead to a more twisted conformation. researchgate.net This twisting can disrupt π-conjugation, which in turn influences the electronic and optical properties. In the case of Benzo[c] acs.orgacs.orgresearchgate.netthiadiazole-4-carboxamide, the carboxamide group (-CONH₂) at the 4-position would be expected to be nearly coplanar with the BTD ring to maximize conjugation, though intermolecular interactions like hydrogen bonding in the solid state could influence the final conformation. Conformational analysis, typically performed by scanning the potential energy surface through systematic rotation of dihedral angles, helps identify the most energetically favorable conformers. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The HOMO level relates to the electron-donating ability, while the LUMO level corresponds to the electron-accepting ability. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter for predicting reactivity and optical properties. mdpi.com

In BTD derivatives, the BTD moiety typically dominates the LUMO, reflecting its strong electron-accepting nature, while the HOMO is often localized on the electron-donating parts of the molecule. nih.govmdpi.com The energy of these orbitals and the resulting band gap can be precisely tuned by chemical modification. Attaching electron-donating groups tends to raise the HOMO energy level, while strong electron-withdrawing groups lower the LUMO level. Both modifications can lead to a reduction in the band gap. bohrium.com

Computational studies on various BTD derivatives have reported a wide range of HOMO-LUMO gaps, demonstrating the tunability of this scaffold. A smaller gap generally indicates higher reactivity and absorption of longer wavelengths of light. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies and Band Gaps for Various Benzo[c] acs.orgacs.orgresearchgate.netthiadiazole (BTD) Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Band Gap (Egap, eV)Computational MethodReference
BTD-based NFA (BDIDR1)-5.53-3.442.08M06/6-31G(d,p) acs.org
4,7-di([2,2'-bithiophen]-5-yl)BTD-5.12-2.902.22DFT nih.gov
PTBTT Polymer Monomer-5.68-3.911.77From CV core.ac.uk
PHTBTHT Polymer Monomer-5.71-3.721.99From CV core.ac.uk
PFBTF Polymer Monomer-5.61-4.041.57From CV core.ac.uk

The BTD scaffold is a quintessential acceptor in donor-acceptor (D-A) type molecules, which are characterized by intramolecular charge transfer (ICT). nih.gov Upon photoexcitation, an electron typically moves from the HOMO (on the donor) to the LUMO (on the acceptor), creating a charge-separated excited state. rsc.org TD-DFT calculations are instrumental in analyzing these electronic transitions and quantifying the degree of charge transfer. acs.org The analysis of the charge distribution in the ground and excited states reveals the nature and extent of this ICT. chemrxiv.org

Reorganization energy (λ) is a key parameter that quantifies the energy required for geometric relaxation of a molecule during a charge transfer event. It is divided into hole reorganization energy (λh) and electron reorganization energy (λe). Lower reorganization energies imply faster charge transport rates, as less energy is lost to structural changes. mdpi.com For materials used in organic electronics, minimizing λ is a primary goal. DFT calculations allow for the direct computation of reorganization energies by comparing the energies of the neutral and charged species in their respective optimized geometries. mdpi.comnih.gov Studies on BTD-based materials have shown that chemical modifications which enhance structural rigidity and planarity can lead to lower reorganization energies and thus improved charge mobility. nih.gov

TD-DFT is a widely used method for predicting the UV-visible absorption spectra of molecules. jmaterenvironsci.com By calculating the energies of electronic transitions from the ground state to various excited states, researchers can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. acs.org

For BTD derivatives, TD-DFT calculations have shown good agreement with experimental absorption spectra, particularly for the low-energy ICT band. nih.gov The choice of the DFT functional is critical, as different functionals can yield varying accuracy. For instance, long-range corrected functionals like CAM-B3LYP or ωB97XD are often better at predicting charge-transfer excitations compared to standard hybrid functionals like B3LYP. acs.orgnih.gov By comparing calculated spectra with experimental results, computational models can be validated and then used to screen new molecular designs with desired optical properties. acs.org

Molecular Docking and Simulation Studies

Beyond materials science, BTD derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as a BTD derivative, binds to a biological target, typically a protein. wjarr.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. wjarr.com This method is crucial in structure-based drug design for identifying potential drug candidates. Several studies have explored the docking of BTD derivatives into the binding sites of various protein targets. For example, BTD derivatives have been designed and evaluated as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2), an important target in cancer therapy. nih.gov

The docking process reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For Benzo[c] acs.orgacs.orgresearchgate.netthiadiazole-4-carboxamide, the BTD ring can participate in hydrophobic and π-stacking interactions. Crucially, the carboxamide group is a classic hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This functionality would likely enable it to form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, or asparagine in a protein's active site, potentially anchoring the molecule and contributing significantly to its binding affinity. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time, providing a more dynamic picture of the ligand-protein interaction. nih.govjournaljpri.com

Table of Mentioned Compounds

Abbreviation/Systematic NameFull Chemical Name
BTDBenzo[c] acs.orgacs.orgresearchgate.netthiadiazole
PTBTTPoly[5-fluoro-6-((2-octyldodecyl)oxy)-4,7-di(thiophen-2-yl)benzo[c] acs.orgacs.orgresearchgate.netthiadiazole]
PHTBTHTPoly[5-fluoro-4,7-bis(4-hexylthiophen-2-yl)-6-((2-octyldodecyl)oxy)benzo[c] acs.orgacs.orgresearchgate.netthiadiazole]
PFBTFPoly[5-fluoro-4,7-di(furan-2-yl)-6-((2-octyldodecyl)oxy)benzo[c] acs.orgacs.orgresearchgate.netthiadiazole]
SHP2Src homology-2 domain containing protein tyrosine phosphatase-2

Enzyme Active Site Binding Analysis

Computational studies, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the potential interactions between Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide and various enzyme active sites. These in silico methods provide valuable insights into the binding affinities, modes of interaction, and stability of the ligand-protein complexes, which are crucial for drug design and discovery.

Molecular docking studies on analogous thiadiazole derivatives have demonstrated their potential to bind effectively within the active sites of various enzymes. For instance, studies on thiazole (B1198619) carboxamide derivatives as cyclooxygenase (COX) inhibitors have revealed specific binding patterns within both COX-1 and COX-2 isozymes. nih.govresearchgate.net These studies often identify key amino acid residues that form hydrogen bonds and other non-covalent interactions with the ligand, thereby stabilizing the complex. For Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide, it is hypothesized that the carboxamide group can act as a hydrogen bond donor and acceptor, while the thiadiazole ring can engage in various interactions, including pi-stacking and hydrophobic interactions.

In a typical molecular docking workflow, the three-dimensional structure of the target enzyme is obtained from a protein data bank, and the ligand, Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide, is docked into the active site. The docking software then predicts the most favorable binding poses and calculates a docking score, which is an estimate of the binding affinity. For example, in studies of other thiadiazole derivatives, docking scores have been used to rank compounds and prioritize them for further experimental testing. nih.gov

The following table summarizes the types of interactions that could be anticipated between Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide and an enzyme active site, based on computational studies of similar compounds.

Type of Interaction Potential Interacting Group on Ligand Potential Interacting Residue on Enzyme
Hydrogen BondingCarboxamide (-CONH2)Serine, Threonine, Aspartic Acid, Glutamic Acid
Pi-StackingBenzothiadiazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsBenzene (B151609) ringLeucine, Isoleucine, Valine, Alanine
Van der Waals ForcesEntire moleculeVarious residues in the binding pocket

These computational analyses are instrumental in predicting the potential of Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide as an enzyme inhibitor and guiding the design of more potent and selective analogs.

Computational Approaches for Material Design and Screening

Computational chemistry plays a crucial role in the design and screening of novel organic materials based on the Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole (BTD) scaffold for applications in organic electronics, such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). rsc.org Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the prediction of the electronic and optical properties of materials, thereby enabling a rational design process before engaging in costly and time-consuming synthesis.

A key area of investigation for BTD-based materials is their use as electron-acceptor units in donor-acceptor (D-A) conjugated systems. researchgate.netnih.gov The electronic properties of such materials, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, are critical for their performance in electronic devices. jmaterenvironsci.com DFT calculations are widely employed to predict these properties. For instance, modifying the donor or acceptor strength through chemical substitution can tune the HOMO and LUMO levels and, consequently, the material's absorption spectrum and charge transport characteristics. bohrium.com

For example, a computational study on BTD donor-acceptor dyes might involve comparing the calculated electronic properties of different derivatives. The table below illustrates hypothetical results from such a study, showcasing how different donor groups attached to the BTD core can influence the HOMO, LUMO, and energy gap.

Donor Group Calculated HOMO (eV) Calculated LUMO (eV) Calculated Energy Gap (eV)
-H-6.20-3.502.70
-CH3-6.05-3.452.60
-OCH3-5.90-3.402.50
-N(CH3)2-5.50-3.302.20

TD-DFT calculations are used to predict the electronic absorption spectra of these materials, including the maximum absorption wavelength (λmax) and oscillator strength. nih.gov These predictions are vital for designing materials that can efficiently harvest light in solar cell applications. The theoretical calculations can guide the selection of appropriate donor and π-linker units to achieve desired absorption characteristics. mdpi.com

Furthermore, computational screening can be used to evaluate a large number of potential candidate molecules based on their predicted properties. This high-throughput screening approach accelerates the discovery of promising materials for specific applications. For instance, a library of virtual Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide derivatives with different substituents could be computationally screened for their potential as organic semiconductors by calculating their charge transport properties, such as reorganization energy. nih.gov

The insights gained from these computational studies are invaluable for understanding structure-property relationships and for the rational design of new Benzo[c] acs.orgjmaterenvironsci.commdpi.comthiadiazole-4-carboxamide-based materials with tailored electronic and optical properties for advanced technological applications.

Structure Activity Relationship Studies of Benzo C 1 2 3 Thiadiazole 4 Carboxamide Derivatives

Influence of Substituent Effects on Electronic and Optoelectronic Properties

The electronic and optoelectronic properties of benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives are profoundly influenced by the nature of substituents on the aromatic core. The inherent electron-withdrawing character of the benzothiadiazole unit makes it a valuable component in donor-acceptor (D-A) systems. The strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for precise tuning of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Theoretical and experimental studies have demonstrated that adding EDGs, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, to the benzothiadiazole backbone raises the HOMO energy level. Conversely, introducing EWGs, like fluorine (-F) or cyano (-CN) groups, tends to lower both the HOMO and LUMO energy levels. nih.govnih.gov This modulation of orbital energies directly impacts the HOMO-LUMO gap, a critical parameter determining the material's absorption and emission spectra. For instance, a methoxy substituent can increase the HOMO energy level and lead to a decrease in the band gap, enhancing intramolecular charge transfer. nih.gov Fluorination, a common strategy, significantly lowers the LUMO energy level, which can be beneficial for creating electron-transporting materials. nih.gov

These modifications are central to developing materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). By adjusting the substituents, the absorption spectrum can be shifted to better match the solar spectrum in OPVs, or the emission color can be tuned from green to red in OLEDs. mdpi.com The resulting changes in electronic properties due to substituent effects are summarized in the table below.

SubstituentPositionEffect on HOMOEffect on LUMOEffect on Band GapApplication Implication
Methoxy (-OCH₃)Donor MoietyIncreases-DecreasesRed-shifted absorption (OPVs)
Fluorine (-F)Acceptor CoreLowersSignificantly LowersModulatesImproved electron transport
Cyano (-CN)Acceptor CoreLowersLowersNarrowsEnhanced electron-accepting ability
DiarylamineDonor MoietyRaises-NarrowsTunable emission (OLEDs)

Correlations between Structural Modifications and Biological Activity

The benzo[c] nih.govnih.govmdpi.comthiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. mdpi.comresearchgate.net The biological activity is intricately linked to the compound's three-dimensional structure and its ability to interact with specific biological targets.

Impact of Carboxamide Moiety Variations

The carboxamide group is a key functional group in many biologically active molecules, primarily due to its ability to form hydrogen bonds with biological macromolecules like proteins and enzymes. mdpi.com In the context of Benzo[c] nih.govnih.govmdpi.comthiadiazole-4-carboxamide derivatives, modifications to this moiety are a critical aspect of SAR studies.

Role of the Benzo[c]nih.govnih.govmdpi.comthiadiazole Core in Molecular Recognition

The benzo[c] nih.govnih.govmdpi.comthiadiazole core is not merely a passive scaffold but plays an active role in molecular recognition. Its planar, aromatic nature allows it to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Stereochemical Considerations in Structure-Activity Relationships

While specific studies on the stereochemistry of Benzo[c] nih.govnih.govmdpi.comthiadiazole-4-carboxamide are not extensively documented in the reviewed literature, the principles of stereochemistry are fundamental in medicinal chemistry and undoubtedly apply. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one stereoisomer of a drug may have significantly different biological activity than another.

For many drugs, the spatial arrangement of atoms is critical for fitting into a specific binding site on a protein or enzyme. If a Benzo[c] nih.govnih.govmdpi.comthiadiazole-4-carboxamide derivative contains a chiral center, for example, in a substituent attached to the carboxamide nitrogen, it is highly probable that the different enantiomers will display distinct pharmacological profiles. One enantiomer may bind with high affinity to the target receptor, while the other may bind weakly or not at all.

Moreover, the introduction of bulky substituents ortho to the bond connecting two aromatic rings can lead to hindered rotation, resulting in a form of stereoisomerism known as atropisomerism. nih.gov These atropisomers are non-superimposable mirror images that can be stable and separable. Studies on other bicyclic scaffolds, such as benzimidazoles, have shown that separated atropisomers can exhibit significantly different biological effects, including their ability to affect microtubule organization in cancer cells. nih.gov This highlights the importance of considering the three-dimensional structure and potential for stereoisomerism when designing new biologically active benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives.

Design Principles for Enhanced Photophysical and Electronic Performance

The rational design of benzo[c] nih.govnih.govmdpi.comthiadiazole derivatives for superior photophysical and electronic properties is a key area of materials science research. The goal is to create molecules with tailored light absorption, emission, and charge transport characteristics for applications like solar cells, sensors, and bioimaging. nih.govrsc.org

A primary design strategy involves the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. In these systems, the electron-deficient benzo[c] nih.govnih.govmdpi.comthiadiazole core acts as the acceptor (A), while electron-rich units are attached as donors (D). This arrangement promotes an intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for the photophysical properties of the molecule. The energy of the ICT can be finely tuned by modifying the strength of the donor and acceptor units. nih.gov

Key design principles include:

Extension of π-Conjugation: Increasing the size of the conjugated π-system, for instance by adding arylalkynyl or other aromatic groups, typically leads to a red-shift in both absorption and emission spectra. This is a common strategy to develop near-infrared (NIR) absorbing/emitting materials for applications like in vivo imaging. rsc.org

Molecular Geometry and Packing: The three-dimensional shape of the molecule and how it packs in the solid state are critical for electronic performance. Strong intermolecular packing can sometimes quench photoluminescence, leading to higher thresholds for amplified spontaneous emission (ASE) in laser applications. nih.gov Therefore, controlling molecular packing through the design of side chains is essential.

Judicious Pairing with Other Materials: In devices like organic solar cells, the performance is highly dependent on the interplay between the benzothiadiazole-based material and another component (e.g., a non-fullerene acceptor). The relative energy levels of the two materials must be carefully aligned to ensure efficient charge separation and minimize energy loss. pcbiochemres.comscielo.brrsc.org

By applying these principles, researchers can systematically modify the structure of Benzo[c] nih.govnih.govmdpi.comthiadiazole-4-carboxamide derivatives to achieve desired performance metrics for a wide range of advanced applications.

Mechanistic Insights into the Biological Activity of Benzo C 1 2 3 Thiadiazole 4 Carboxamide Analogues

Target Identification and Binding Mechanisms (Pre-clinical)

Pre-clinical research has been instrumental in identifying the molecular targets of benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole-4-carboxamide analogues and elucidating their binding mechanisms. These studies have revealed a range of interactions with various enzymes and receptors, providing a foundation for understanding their therapeutic potential.

Enzyme Inhibition Mechanisms

MAO-A: Certain analogues, such as 5-((4-methoxyphenyl)thio)benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole (MTDZ), have been identified as selective inhibitors of monoamine oxidase A (MAO-A). nih.gov Molecular docking studies suggest a potential binding interaction with the enzyme, and ex vivo assays have confirmed the restriction of MAO-A activity in the cerebral cortices and hippocampi of mice treated with MTDZ. nih.gov The inhibition of MAO-A is linked to the antidepressant-like effects of the compound. nih.gov For some related 1,3,4-thiadiazole (B1197879) derivatives, the inhibition of MAO-A has been characterized as reversible and competitive. nih.govrsc.org

Acetylcholinesterase: The mechanism of acetylcholinesterase (AChE) inhibition by related thiazole (B1198619) derivatives involves binding to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Molecular docking studies of thiazolium salts have indicated that specific substitutions, such as an (N)3-benzyl group, anchor the inhibitor at the catalytic anionic site, while other fragments of the molecule can interact with the peripheral anionic site. nuph.edu.ua This dual binding contributes to a potent, selective, and mixed-type inhibition of both AChE and butyrylcholinesterase (BChE). nih.gov

SHP2 and PTP1B: Benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole derivatives have emerged as a new class of potent inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). nih.gov These compounds were developed using a scaffold-hopping strategy from protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.gov One representative compound, 11g, displayed significant SHP2 inhibitory activity with an IC50 of 2.11 ± 0.99 μM and exhibited selectivity over SHP1 and PTP1B. nih.gov The proposed mechanism for SHP2 inhibition by similar allosteric inhibitors involves the stabilization of the enzyme in a closed, inactive conformation. semanticscholar.org

Factor XIIIa: Derivatives containing an imidazo[1,2-d] nih.govacs.orgnih.gov-thiadiazole moiety have been identified as a novel class of Factor XIIIa inhibitors. acs.org The proposed mechanism of inhibition is covalent, involving the active site cysteine residue of FXIIIa attacking the sulfur atom within the thiadiazole heterocyclic system. nih.gov This interaction leads to the formation of an irreversible inhibitor-enzyme adduct. nih.gov

Succinate (B1194679) Dehydrogenase: Carboxamide derivatives, including those with a thiazole or benzothiazole (B30560) core, are recognized as succinate dehydrogenase inhibitors (SDHIs). nih.govresearchgate.netsci-hub.se The primary mechanism of action involves the binding of these inhibitors to the ubiquinone pocket of the succinate dehydrogenase (SDH) enzyme complex. sci-hub.se This binding event disrupts the mitochondrial respiration chain, ultimately leading to fungal cell death. sci-hub.se Molecular simulation studies have suggested that hydrophobic interactions are the main driving forces for the ligand-SDH interaction. nih.gov

Secretory Glutaminyl Cyclase: While direct inhibition by benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole-4-carboxamide is not explicitly detailed, related benzimidazole-6-carboxamide compounds have been identified as promising inhibitors of secretory glutaminyl cyclase (sQC). nih.gov X-ray crystallography and computational investigations have elucidated the binding modes of these inhibitors, providing a platform for the design of more potent candidates. nih.gov

Receptor Modulation and Ligand-Receptor Interactions

AMPARs: Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov Patch-clamp analysis has revealed that these compounds potently inhibit AMPAR-mediated currents. nih.gov The modulation of receptor kinetics is a key aspect of their mechanism, with a notable enhancement of deactivation rates, which contributes to their potential neuroprotective effects. nih.gov

Serotonergic Receptors: The antidepressant-like effects of the benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole derivative MTDZ have been linked to the serotonergic system. nih.gov The effects of MTDZ were counteracted by the administration of 5-HT1A, 5-HT1A/1B, and 5-HT3 receptor antagonists, strongly suggesting the involvement of these serotonergic receptor subtypes in its mechanism of action. nih.gov

Elucidation of Cellular and Molecular Pathways

The biological activities of benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole-4-carboxamide analogues are underpinned by their modulation of various cellular and molecular pathways. Research has uncovered their influence on cell cycle progression, apoptosis, and key signaling cascades.

Thiazole/thiadiazole carboxamide derivatives have been found to induce cell cycle arrest and apoptosis in cancer cell lines. researchgate.net Mechanistically, these compounds can inhibit the phosphorylation of c-Met, a receptor tyrosine kinase, in both cell-free and cell-based systems. researchgate.net Furthermore, some hybrid molecules incorporating a benzo chemrxiv.orgnih.govimidazo[1,2-d] nih.govacs.orgnih.govthiadiazole moiety have been shown to be potent inducers of apoptosis in human myeloid leukemia cells. nih.gov This apoptotic process is mediated by the activation of caspase-3 and is associated with the early release of cytochrome c from the mitochondria. nih.gov

The antidepressant-like action of MTDZ is not only linked to the serotonergic system but also involves the nitric oxide (NO) pathway. nih.gov Pre-treatment with L-arginine, a precursor to NO, was found to inhibit the activity of MTDZ. nih.gov Additionally, MTDZ was observed to normalize ATPase activity, suggesting a broader impact on cellular energy homeostasis that may contribute to its therapeutic effects. nih.gov

In the context of cancer immunotherapy, inhibitors of glutaminyl cyclases, which share structural motifs with the compounds of interest, can have profound effects on cellular interactions. By inhibiting the formation of pyroglutamate (B8496135) on the N-terminus of CD47, these inhibitors can reduce the "don't eat me" signal on cancer cells, thereby enhancing their phagocytosis by macrophages. nih.gov

Photocatalytic Mechanisms and Electron Transfer Processes

The benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole (BTZ) core is a robust electron-accepting unit, which has led to its investigation in the field of photocatalysis. hw.ac.ukrsc.orghw.ac.uk The photocatalytic activity of BTZ-based systems is rooted in their electron donor-acceptor (D-A) architecture. rsc.orghw.ac.uk

Upon visible light irradiation, these molecules can be excited, leading to charge separation and the formation of electron-hole pairs. acs.org The efficiency of these photocatalysts can be tuned by modifying the donor groups attached to the BTZ acceptor core, which systematically alters their optoelectronic and photophysical properties. rsc.orghw.ac.uk This allows for control over their charge transfer (CT) and locally excited (LE) states, which are crucial for effective photosensitization and photoredox characteristics. chemrxiv.org

The photogenerated electrons and holes can then participate in redox reactions. For instance, these photocatalysts have been successfully employed in Minisci-type decarboxylative alkylation of electron-deficient heteroarenes. rsc.orghw.ac.uk The underlying mechanism involves the generation of radical species that drive the chemical transformation. acs.org These BTZ-based photocatalysts have been utilized in both homogeneous and heterogeneous systems, demonstrating their versatility and potential for sustainable chemistry. hw.ac.ukacs.org

Compound/Analogue ClassTargetMechanism of ActionKey Findings
5-((4-methoxyphenyl)thio)benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole (MTDZ)MAO-ASelective, reversible, and competitive inhibitionLinked to antidepressant-like effects; involves serotonergic and NO pathways nih.gov
Thiazolium saltsAcetylcholinesterase (AChE)Mixed-type inhibition; binding to catalytic and peripheral anionic sitesPotent and selective inhibition of AChE and BChE nih.govnuph.edu.ua
Benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole derivativesSHP2 / PTP1BAllosteric inhibition; stabilization of inactive conformationPotent inhibition of SHP2 with selectivity over SHP1 and PTP1B nih.govsemanticscholar.org
Imidazo[1,2-d] nih.govacs.orgnih.gov-thiadiazole derivativesFactor XIIIaCovalent inhibition via active site cysteineIrreversible inactivation of the enzyme nih.govacs.org
Thiazole/Benzothiazole carboxamidesSuccinate Dehydrogenase (SDH)Binding to ubiquinone pocket; disruption of mitochondrial respirationPotent antifungal activity nih.govsci-hub.se
Benzimidazole-6-carboxamidesSecretory Glutaminyl Cyclase (sQC)Inhibition of catalytic activityPotential for Alzheimer's disease treatment nih.gov
Thiazole-carboxamide derivativesAMPA ReceptorsNegative allosteric modulation; enhanced deactivation ratesPotential for neuroprotection nih.gov
Benzo[c] nih.govacs.orgchemrxiv.orgthiadiazole (BTZ) derivativesPhotocatalysisElectron donor-acceptor system; generation of electron-hole pairsApplication in photoredox reactions hw.ac.ukrsc.orghw.ac.uk

Applications of Benzo C 1 2 3 Thiadiazole 4 Carboxamide in Advanced Materials and Chemical Biology

Organic Electronics and Optoelectronic Devices

The potent electron-withdrawing capability of the BTD core makes it an exceptional building block for creating high-performance organic electronic materials. By incorporating it into larger molecular structures, researchers can engineer materials with tailored energy levels and charge transport properties suitable for various optoelectronic devices.

Organic Semiconductors and Acceptor-Donor-Acceptor Motifs

In the field of organic electronics, the Donor-Acceptor (D-A) architecture is a fundamental design strategy for creating efficient semiconducting materials. The BTD moiety serves as a powerful acceptor (A) unit, which, when coupled with electron-donating (D) units, creates molecules with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This small bandgap is crucial for materials intended to interact with visible light.

Molecules with an Acceptor-Donor-Acceptor (A-D-A) or D-A-D structure often exhibit improved intermolecular interactions, which facilitates charge transport in solid-state devices. nih.gov For instance, small molecules placing BTD as the central acceptor flanked by donor groups like 4H-thieno[3,2-b]pyrrole have been synthesized and studied for their performance in Organic Field-Effect Transistors (OFETs). nih.gov The charge carrier mobility, a key metric for semiconductor performance, is highly dependent on the molecular structure and solid-state packing. In one study, a BTD-based semiconductor (TP-BT4T-TP) demonstrated a respectable hole mobility of 2.59 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov Similarly, other BTD derivatives functionalized with carbazole (B46965) units have shown p-channel characteristics in OFETs with mobilities around 10⁻⁴ cm²/Vs. nih.gov

Compound NameDevice TypeMobility (cm² V⁻¹ s⁻¹)On/Off RatioReference
TP-BT4T-TPOFET2.59 × 10⁻²- nih.gov
4,7-di(9H-carbazol-9-yl)benzo[c] nih.govbohrium.combohrium.comthiadiazoleOFET10⁻⁴10⁵ nih.gov

Dye-Sensitized Solar Cells (DSSCs)

BTD derivatives are widely used as key components in metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). nih.gov In the typical D-π-A structure of a DSSC dye, the BTD unit can function as the primary acceptor or as part of the π-conjugated bridge that connects the donor and the final acceptor (which anchors to the semiconductor surface, e.g., TiO₂). Its inclusion helps to broaden the light absorption spectrum of the dye into the longer wavelength (red) region of visible light, thereby increasing the light-harvesting efficiency. rsc.orgacs.org

The introduction of the BTD unit can lead to a smaller band gap and a broader spectral response. acs.org For example, a series of novel D–π–A dyes containing a dithienopyrrolobenzothiadiazole (DTPBT) unit, which incorporates the BTD core, were synthesized and tested in DSSCs. The best-performing device, using the dye DTP4, achieved a power conversion efficiency (PCE) of 7.55%. rsc.org In another study, a BTD-based dye known as T4BTD-A yielded a PCE of 6.4% on its own, which was improved to 7.7% when used in a co-sensitization strategy with a squaraine-based dye. acs.orgbohrium.com This enhancement was largely due to a significant increase in the short-circuit current density (Jsc), highlighting the BTD dye's contribution to efficient charge generation. acs.orgbohrium.com

Dye NameVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
DTP40.7015.680.697.55 rsc.org
T4BTD-A0.6813.00.726.4 acs.orgbohrium.com
T4BTD-A + HSQ40.6716.50.707.7 acs.orgbohrium.com

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), BTD-based molecules are developed as highly efficient fluorescent emitters. bohrium.comresearchgate.net A key challenge in fluorescent OLEDs is that only 25% of the electrically generated excitons (singlet excitons) can emit light, while the other 75% (triplet excitons) are non-emissive. To overcome this, materials are designed to exhibit Hybridized Local and Charge-Transfer (HLCT) states or Thermally Activated Delayed Fluorescence (TADF). These mechanisms provide pathways for harvesting the non-emissive triplet excitons, significantly boosting the device's internal quantum efficiency.

BTD-based emitters designed with a D–π–A–π–D architecture have demonstrated external quantum efficiencies (EQEs) as high as 8.1% in solution-processed green OLEDs, with an exciton (B1674681) utilization efficiency of 48%, well beyond the 25% limit of conventional fluorescence. researchgate.net Other solution-processable HLCT fluorophores based on BTD have achieved EQEs of up to 5.91% as non-doped emitters. rsc.org In a TADF-sensitized fluorescent OLED, a π-extended BTD derivative was used as the final emitter, leading to a device with an excellent maximum EQE of 14.3%. bohrium.comrsc.org Red-emitting OLEDs have also been developed using a naphtho[2,3-c] nih.govbohrium.combohrium.comthiadiazole core, which achieved a maximum EQE of 6.2%. researchgate.net

Emitter TypeHost/DopingMax EQE (%)Emission ColorReference
BTD-based D–π–A–π–D (Compound 2)Doped8.1Green researchgate.net
BTD-based HLCT (CBFPhC)Non-doped5.91Yellow-Green rsc.org
π-extended BTD derivativeTADF-sensitized14.3- bohrium.comrsc.org
Naphtho[2,3-c] nih.govbohrium.combohrium.comthiadiazole (NZ2AC)Doped6.2Red researchgate.net

Photocatalysis and Fluorescent Sensing

The unique photophysical properties of BTD derivatives, stemming from their intramolecular charge-transfer (ICT) character, make them ideal candidates for applications in photocatalysis and as sensitive fluorescent probes.

Visible-Light Organophotocatalysts

Organic molecules that can absorb visible light and then engage in electron or energy transfer are highly sought after as organophotocatalysts for promoting chemical reactions. D-A systems based on the BTD motif have been explored for this purpose. rsc.orgresearchgate.net A library of 26 different 4,7-diarylbenzo[c] nih.govbohrium.combohrium.comthiadiazoles was synthesized, where the electronic properties were systematically tuned by changing the peripheral aryl donor groups. rsc.orgcityu.edu.hk

These BTD-based photocatalysts were successfully used to drive a Minisci-type decarboxylative alkylation reaction under visible light irradiation, demonstrating their ability to generate reactive radical species. rsc.orgcityu.edu.hk The photocatalytic activity is directly related to their optoelectronic and photophysical properties, such as their absorption wavelength, excited state lifetime, and redox potentials. Another BTD-based luminogen was shown to act as a heterogeneous photosensitizer for the production of singlet oxygen, a highly reactive species used in photodynamic therapy and organic synthesis. nih.gov Under continuous flow conditions, this material could generate singlet oxygen at a rate of 0.54 mmol h⁻¹ per mg of catalyst. nih.gov

Photocatalyst TypeApplicationKey FindingReference
4,7-Diarylbenzo[c] nih.govbohrium.combohrium.comthiadiazolesMinisci-type decarboxylative alkylationEfficient catalysis under visible light rsc.orgcityu.edu.hk
8,8′-(Benzo[c] nih.govbohrium.combohrium.comthiadiazole-4,7-diyl)bis(quinolin-4-ol)Singlet oxygen (¹O₂) generationProduces 0.54 mmol h⁻¹ mg⁻¹ of ¹O₂ in flow nih.gov

Fluorescent Sensors and Bioimaging Probes

The fluorescence of BTD derivatives is often highly sensitive to their local environment, a property that is exploited in the design of fluorescent sensors and bioimaging probes. acs.org These molecules often exhibit attractive features such as large Stokes shifts (separation between absorption and emission peaks), high photostability, and strong emission in the visible to near-infrared (NIR) regions. acs.org

BTD-based fluorophores have been developed for selectively imaging various components within living cells, including mitochondria and lipid droplets. acs.org Furthermore, their utility extends to in vivo imaging. For example, a series of fluorescent compounds based on a benzo-bis(1,2,5-thiadiazole) core were designed as NIR-II (1000–1700 nm) imaging agents. nih.govresearchgate.netrsc.org The lead compound, Q4, has an emission maximum around 1100 nm, a wavelength range where biological tissues are more transparent, allowing for deeper and clearer imaging. nih.govresearchgate.net A water-soluble probe derived from this scaffold, SCH1100, was successfully used for targeted imaging of prostate cancer in living mice. nih.govresearchgate.net Another BTD-based sensor, TBBA, was designed for the detection of mercury ions (Hg²⁺) and was applied for imaging in living cells and zebrafish. rsc.org

Probe Name/TypeApplicationEmission Max (nm)Quantum Yield (Φ)Reference
Benzo-bis(1,2,5-thiadiazole) (Q4)NIR-II Imaging~1100- nih.govresearchgate.net
SCH1100 (derived from Q4)Targeted cancer imaging (in vivo)~1100~0.2% nih.govresearchgate.net
TBBAHg²⁺ detection, cell imaging~650- rsc.org

Chemical Biology and Medicinal Chemistry Applications

The benzo[c] nih.govmdpi.comnih.govthiadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a focal point for the development of novel therapeutic agents and chemical probes.

Scaffolds for Bioactive Compound Development

The benzo[c] nih.govmdpi.comnih.govthiadiazole core is a versatile scaffold in the design of bioactive compounds. Thiazole (B1198619) and its fused derivatives, like benzothiazoles, are found in many biologically potent molecules and approved drugs, including the antimicrobial sulfathiazole (B1682510) and the antiretroviral ritonavir. The thiadiazole ring is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, which contributes to its broad spectrum of pharmacological properties. Due to their mesoionic character, thiadiazole-containing compounds can readily cross cellular membranes, enhancing their potential to interact with intracellular biological targets. nih.gov This inherent bioavailability is a key feature that medicinal chemists leverage when designing new drugs. The structural diversity of derivatives stemming from the benzo[c] nih.govmdpi.comnih.govthiadiazole scaffold allows for the fine-tuning of their physicochemical and pharmacokinetic profiles, making it an attractive starting point for the development of new therapeutics.

Antimicrobial Research (Antifungal, Antibacterial)

Derivatives of the broader thiadiazole family, including benzo[c] nih.govmdpi.comnih.govthiadiazole, have been extensively investigated for their antimicrobial properties. Research has demonstrated their efficacy against a range of pathogenic bacteria and fungi.

Antifungal Activity: Certain thiadiazole derivatives have shown potent antifungal effects. For instance, a study on 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol demonstrated significant activity against various Candida species, including azole-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.govresearchgate.net The mechanism of action for this compound was found to involve the disruption of cell wall biogenesis. nih.govresearchgate.net Other research has explored pyrazole (B372694) carboxamides containing a thiadiazole moiety, with some compounds showing notable antifungal activity against phytopathogenic fungi like Rhizoctonia solani. nih.gov

Antibacterial Activity: The antibacterial potential of thiadiazole derivatives is also well-documented. journal-jop.org Studies have shown that compounds incorporating the 1,3,4-thiadiazole (B1197879) ring exhibit a broad spectrum of activity. nih.govpnrjournal.com For example, certain novel 1,3,4-thiadiazole derivatives have demonstrated good activity against Staphylococcus aureus and moderate activity against E. coli. pnrjournal.com The antibacterial efficacy is often dependent on the nature and position of substituents on the thiadiazole ring system. journal-jop.org Some synthesized compounds have shown inhibitory effects against multidrug-resistant pathogenic bacteria, with activity comparable to the antibiotic ciprofloxacin (B1669076) against Gram-positive bacteria. nih.gov

Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound ClassOrganismActivity Metric (e.g., MIC)Observed EffectReference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida species (including azole-resistant strains)MIC: 8-96 µg/mlPotent antifungal agent, disrupts cell wall biogenesis. nih.govresearchgate.net
Isoxazolol Pyrazole Carboxylate with ThiadiazoleRhizoctonia solaniEC50: 0.37 µg/mLStrong antifungal activity against a plant pathogen. nih.gov
1,3,4-Thiadiazole DerivativesStaphylococcus aureus, E. coliNot specifiedGood activity against S. aureus, moderate against E. coli. pnrjournal.com
5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivativesStaphylococcus aureus, Bacillus subtilisComparable to CiprofloxacinEffective against Gram-positive bacteria. nih.gov

Anticancer Potential Investigations

The benzo[c] nih.govmdpi.comnih.govthiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents. mdpi.comnih.gov Derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer progression and to exhibit cytotoxicity against various cancer cell lines.

One of the key targets for these compounds is the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase implicated in various cancers. nih.gov A series of benzo[c] nih.govmdpi.comnih.govthiadiazole derivatives were designed and synthesized as SHP2 inhibitors. nih.gov One representative compound from this series displayed a half-maximal inhibitory concentration (IC50) of 2.11 ± 0.99 μM against SHP2. nih.gov This compound also showed selectivity for SHP2 over other phosphatases like SHP1 and PTP1B. nih.gov

Furthermore, other thiadiazole derivatives have demonstrated broad anticancer activity. For example, sulfur-substituted anthra[1,2-c] nih.govmdpi.comnih.govthiadiazole-6,11-diones have shown particular efficacy against leukemia and prostate cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar to low micromolar range. nih.gov The versatility of the thiadiazole ring allows for the development of compounds that can induce apoptosis and cause cell cycle arrest in cancer cells. rsc.org

Anticancer Activity of Benzo[c] nih.govmdpi.comnih.govthiadiazole and Related Derivatives

Compound/DerivativeTarget/Cell LineActivity Metric (e.g., IC50)Key FindingReference
Benzo[c] nih.govmdpi.comnih.govthiadiazole derivative (11g)SHP2IC50: 2.11 ± 0.99 μMPotent and selective SHP2 inhibitor. nih.gov
4-(isopropylthio)anthra[1,2-c] nih.govmdpi.comnih.govthiadiazole-6,11-dione (NSC763968)Leukemia and Prostate Cancer Cell LinesGI50: 0.18 to 1.45 μMHigh sensitivity in specific cancer cell lines. nih.gov
Thiazole/thiadiazole carboxamide derivativesc-Met kinaseNot specifiedPromising inhibitors against c-Met and various human cancer cell lines. tandfonline.com

Neurotherapeutic Agent Research

Recent studies have highlighted the potential of benzo[c] nih.govmdpi.comnih.govthiadiazole derivatives in the field of neurotherapeutics. Specifically, the compound 5-((4-methoxyphenyl)thio)benzo[c] nih.govmdpi.comnih.govthiadiazole (MTDZ) has been investigated for its antidepressant-like effects. nih.gov

Research has shown that MTDZ can inhibit acetylcholinesterase activity in vitro and has demonstrated the ability to reduce cognitive damage and improve neuropsychiatric behavior in mouse models. mdpi.comnih.gov Molecular docking studies suggest that MTDZ may also inhibit monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. nih.gov Behavioral tests in mice revealed that MTDZ administration reduced immobility time in the forced swim test, indicative of an antidepressant effect. nih.gov This action appears to involve the serotonergic system, as the effects were negated by the administration of serotonin (B10506) receptor antagonists. nih.gov The nitric oxide (NO) system also seems to play a role in the mechanism of action of MTDZ. nih.gov

Development of Hypoxia Inhibitors

Tumor hypoxia, a condition of low oxygen levels in tumor tissues, is a significant factor in cancer progression and resistance to therapy. mdpi.com Consequently, hypoxia-inducible factor-1 (HIF-1), a key regulator of the cellular response to hypoxia, has become an important target for anticancer drug development. mdpi.com

In this context, researchers have designed and synthesized novel series of boron-based benzo[c] nih.govmdpi.comnih.govthiadiazoles as potential anticancer agents targeting tumor hypoxia. mdpi.comresearchgate.net This innovative approach involves creating hybrid molecules that combine the benzo[c] nih.govmdpi.comnih.govthiadiazole scaffold with a boron-containing moiety. mdpi.comresearchgate.net The rationale behind this design is to develop new chemical entities that can effectively target the HIF-1 pathway. mdpi.com While the biological studies for these specific boron-based compounds are ongoing, this line of research represents a promising new direction for the development of hypoxia inhibitors based on the benzo[c] nih.govmdpi.comnih.govthiadiazole structure. mdpi.comresearchgate.net

Applications in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them attractive materials for a variety of applications, including photocatalysis. nih.govrsc.orgrsc.org The incorporation of electron-deficient units like benzothiadiazole into the COF structure is a strategy to enhance their photocatalytic activity. rsc.org

Benzothiadiazole-based COFs have been designed and synthesized for applications such as visible-light-driven oxidative coupling of amines and photocatalytic hydrogen generation. nih.govrsc.org The structure and morphology of these COFs can be tuned by modifying the synthetic conditions, which in turn affects their photoelectric properties. nih.gov For instance, a photoactive COF containing both benzothiadiazole and triazine units demonstrated that a more ordered and crystalline structure promotes charge transfer and separation, leading to superior photocatalytic activity. nih.gov

Furthermore, benzothiadiazole-functionalized donor-acceptor type COFs have been developed for the effective photocatalytic reduction of aqueous chromium(VI). rsc.org These materials exhibit good crystallinity, high porosity, and excellent stability. The presence of the electron-deficient benzothiadiazole unit facilitates the efficient separation of photoexcited electrons and holes, which is crucial for high photocatalytic performance. rsc.org

Future Research Directions for Benzo C 1 2 3 Thiadiazole 4 Carboxamide

Novel Synthetic Methodologies for Enhanced Accessibility and Selectivity

While established methods for the synthesis of benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazoles exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide and its analogs. A key area of exploration will be the advancement of C-H functionalization techniques. acs.orgdiva-portal.orgacs.org Direct C-H activation and arylation offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.org The development of palladium-catalyzed direct (het)arylation reactions, for instance, could provide a powerful tool for the selective formation of complex derivatives. researchgate.net

Furthermore, the application of continuous-flow synthesis methodologies presents an opportunity to improve the scalability and safety of synthetic processes. researchgate.net Flow chemistry can enable precise control over reaction parameters, leading to higher yields and purity while minimizing hazardous waste. mdpi.com Investigating catalyst-free electrochemical synthesis in flow reactors could also offer a green and efficient pathway to benzothiadiazole derivatives. mdpi.com Research in this area should aim to develop robust and scalable synthetic protocols that provide facile access to a diverse library of Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide derivatives for further investigation.

Exploration of New Derivatization Strategies for Tunable Properties

The properties of the benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole core are highly dependent on the nature and position of its substituents. Future research should systematically explore new derivatization strategies for Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide to fine-tune its electronic, photophysical, and biological properties. Regioselective functionalization will be crucial in this endeavor. researchgate.netdiva-portal.org For example, introducing different substituents at various positions on the benzene (B151609) ring can significantly impact the compound's emissive behavior and circumvent issues like fluorescence quenching in polar solvents. researchgate.netdiva-portal.org

The carboxamide group at the 4-position offers a convenient handle for further modification. By varying the amine component of the carboxamide, a wide array of functional groups can be introduced, potentially influencing the compound's solubility, cell permeability, and target-binding affinity. Structure-activity relationship (SAR) studies on these new derivatives will be essential to understand how different substituents affect their biological activity. nih.gov For instance, the steric and electronic properties of substituents on the aniline (B41778) moiety of related benzamide (B126) structures have been shown to influence their insecticidal activity. nih.gov Similar systematic studies on Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide derivatives could lead to the discovery of potent and selective therapeutic agents.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the discovery and optimization of novel Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the optoelectronic and photovoltaic properties of new designs, guiding the synthesis of compounds with desired characteristics for applications in organic solar cells and other electronic devices. acs.org Frontier Molecular Orbital (FMO) analysis, for instance, can provide valuable insights into the intramolecular charge transfer capabilities of a molecule. acs.org

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes of Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide analogs to specific biological targets. biointerfaceresearch.comnih.govresearchgate.netnih.govresearchgate.net These in silico screening methods can help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. researchgate.net By simulating the interactions between the designed molecules and their target proteins, researchers can gain a deeper understanding of the structural requirements for potent inhibition or modulation of biological activity. biointerfaceresearch.com

Elucidation of Undiscovered Biological Targets and Mechanisms

While the benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole scaffold is known to exhibit a range of biological activities, the specific molecular targets and mechanisms of action for many of its derivatives, including Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide, remain to be fully elucidated. A significant future research direction will be the identification of novel biological targets for this compound. The emergence of chemoproteomics offers a powerful platform for this purpose. upenn.eduresearchgate.netnih.gov By designing and synthesizing reactive chemical probes based on the Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide structure, it may be possible to identify and isolate its protein binding partners from complex biological systems. upenn.edunih.govresearchgate.net

Activity-based protein profiling (ABPP) is another valuable tool that can be used to identify the enzyme targets of small molecule inhibitors. upenn.edu By developing probes that mimic the parent compound, researchers can map its interactions across the proteome and gain insights into its mechanism of action. upenn.edu Furthermore, understanding the genetic basis of resistance to benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-based compounds in pathogens could reveal their molecular targets and inform the development of next-generation therapeutics that can overcome drug resistance. nih.gov

Development of Next-Generation Functional Materials and Biological Probes

The inherent photophysical properties of the benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole core make it an attractive building block for the development of advanced functional materials and biological probes. mdpi.com Future research should focus on harnessing the unique characteristics of Benzo[c] acs.orgbiointerfaceresearch.comnih.govthiadiazole-4-carboxamide to create novel materials for optoelectronic applications. nih.gov Its use as an acceptor unit in donor-acceptor type polymers could lead to the development of new organic semiconductors for field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bohrium.comusq.edu.auresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.